2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine
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Overview
Description
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its unique structural characteristics and broad spectrum of bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine typically involves the use of 2-chloro-3-nitropyridine as a starting material. The process includes a nucleophilic substitution reaction where the halogen in the pyridine ring is activated by the nitro group. This is followed by the reduction of the nitro group to form 2,3-diaminopyridine. The final step involves cyclization to form the imidazo[4,5-b]pyridine scaffold .
Industrial Production Methods: Industrial production methods often utilize environmentally benign solvents and catalysts to enhance the efficiency and sustainability of the synthesis process. For example, the use of H2O-IPA as a green solvent has been demonstrated to be effective in the tandem sequence of reactions required to produce functionalized imidazo[4,5-b]pyridines .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Commonly involves the substitution of the chlorine atom with different nucleophiles.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Cyclization: Formation of the imidazo[4,5-b]pyridine ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines are used under mild conditions.
Reduction: Hydrogen in the presence of palladium on carbon, Raney nickel, or sodium borohydride.
Cyclization: Carboxylic acid derivatives or anhydrides are used as sources of the one-carbon fragment.
Major Products: The major products formed from these reactions include various functionalized imidazo[4,5-b]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in drugs like ambien and miroprofen.
Uniqueness: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H,(H,12,13,14) |
InChI Key |
RAKSJQSECOCJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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